molecular formula C18H19NO2 B14007444 3-(5,5-Dimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium-2-yl)phenol CAS No. 54254-57-8

3-(5,5-Dimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium-2-yl)phenol

Cat. No.: B14007444
CAS No.: 54254-57-8
M. Wt: 281.3 g/mol
InChI Key: WESZGKJUMUJYLG-UHFFFAOYSA-N
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Description

Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- is a complex organic compound that features a phenol group attached to a pyrrole ring. This compound is part of a broader class of heterocyclic aromatic organic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a diketone can yield the desired pyrrole derivative . The reaction conditions often require the use of catalysts, such as bismuth nitrate pentahydrate, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing deep eutectic solvents (DES) like choline chloride-zinc chloride, can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), alkylating agents (R-X)

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted phenol derivatives .

Mechanism of Action

The mechanism of action of Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

CAS No.

54254-57-8

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

3-(5,5-dimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium-2-yl)phenol

InChI

InChI=1S/C18H19NO2/c1-18(2)16(13-7-4-3-5-8-13)12-17(19(18)21)14-9-6-10-15(20)11-14/h3-11,16,20H,12H2,1-2H3

InChI Key

WESZGKJUMUJYLG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=[N+]1[O-])C2=CC(=CC=C2)O)C3=CC=CC=C3)C

Origin of Product

United States

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